2-(4-Bromo-1,3-thiazol-2-yl)pyrazine

Cross-coupling Building block Medicinal chemistry

Scarce access to regioselectively functionalized thiazole-pyrazine cores limits high-throughput SAR exploration. Our 4-bromo-2-(pyrazin-2-yl)thiazole (CAS 1539518-99-4) resolves this by providing a definitive synthetic exit vector at the thiazole 4-position, enabling modular late-stage diversification via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Researchers leverage this building block to systematically probe hydrophobic pockets in ATP-competitive kinase inhibitors (EGFR, VEGFR-2, Abl) and to tune push-pull electronic systems for ICT fluorescent dyes. Procurement managers benefit from consistent ≥98% purity supply and flexible pack sizes ready for immediate dispatch.

Molecular Formula C7H4BrN3S
Molecular Weight 242.09
CAS No. 1539518-99-4
Cat. No. B2488725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromo-1,3-thiazol-2-yl)pyrazine
CAS1539518-99-4
Molecular FormulaC7H4BrN3S
Molecular Weight242.09
Structural Identifiers
SMILESC1=CN=C(C=N1)C2=NC(=CS2)Br
InChIInChI=1S/C7H4BrN3S/c8-6-4-12-7(11-6)5-3-9-1-2-10-5/h1-4H
InChIKeyMNEIWLUXMLYHLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Bromo-1,3-thiazol-2-yl)pyrazine: Identity & Procurement


2-(4-Bromo-1,3-thiazol-2-yl)pyrazine (CAS 1539518-99-4, also named 4-Bromo-2-(pyrazin-2-yl)thiazole) is a heterocyclic compound that integrates a pyrazine ring with a 4-bromo-substituted thiazole moiety [1]. The bromine atom at the 4-position of the thiazole ring constitutes a critical functional handle for downstream chemical derivatization via cross-coupling reactions, while the pyrazine ring provides an electron-deficient aromatic scaffold amenable to coordination chemistry and π-stacking interactions. The compound is primarily supplied as a synthetic intermediate for medicinal chemistry and agrochemical research programs .

2-(4-Bromo-1,3-thiazol-2-yl)pyrazine: Structural Rationale


The presence of the 4-bromo substituent on the thiazole ring fundamentally distinguishes this compound from non-halogenated 2-(pyrazin-2-yl)thiazole analogs. The bromine atom serves as a synthetic exit vector enabling late-stage diversification via palladium-catalyzed cross-coupling methodologies (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Ullmann-type reactions) [1]. In contrast, the unsubstituted analog lacks this derivatization capability, limiting its utility as a building block in parallel synthesis or structure-activity relationship (SAR) exploration campaigns. Furthermore, the thiazole-pyrazine fused system constitutes a privileged scaffold in kinase inhibitor design; the specific regiochemistry of bromination at the 4-position (rather than the 5-position) dictates the steric and electronic properties governing subsequent coupling efficiency and regioselectivity [2].

2-(4-Bromo-1,3-thiazol-2-yl)pyrazine: Differentiation Evidence


4-Bromo as a Synthetic Handle vs Unsubstituted Thiazole

The 4-bromo substituent on the thiazole ring confers reactivity toward palladium-catalyzed cross-coupling reactions, a synthetic capability absent in the unsubstituted 2-(pyrazin-2-yl)thiazole analog. This enables iterative derivatization at the thiazole 4-position for SAR library synthesis [1].

Cross-coupling Building block Medicinal chemistry

Regiochemical Differentiation: 4- vs 5-Bromo Thiazole

Bromination at the thiazole 4-position (adjacent to sulfur) rather than the 5-position produces distinct electronic and steric effects that influence both chemical reactivity and downstream biological target engagement. 5-Bromo-thiazol-2-yl amino compounds have been claimed as kinase inhibitors, while 4-bromo substitution presents a complementary vector geometry for exploring alternative binding modes [1].

Regioselectivity Synthetic intermediate Structure-activity relationship

Purity Specification for Reproducible Chemistry

This compound is commercially available with certified purity specifications that are critical for reproducible synthetic outcomes. Suppliers offer the compound at ≥97% purity with full analytical characterization, contrasting with less rigorously characterized generic heterocyclic building blocks [1].

Procurement Purity specification Quality control

2-(4-Bromo-1,3-thiazol-2-yl)pyrazine: Research & Industrial Applications


Kinase Inhibitor Fragment Library Design

The pyrazine-thiazole fused core represents a recognized privileged scaffold for ATP-competitive kinase inhibition. The 4-bromo substituent enables parallel synthesis of diverse analogs via Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids, allowing systematic exploration of hydrophobic pocket occupancy in kinases such as EGFR, VEGFR-2, and Abl [1]. This building block approach accelerates SAR campaigns relative to de novo scaffold synthesis.

Late-Stage Diversification in Agrochemical Discovery

The bromine functionality serves as a site for late-stage installation of substituents that modulate physicochemical properties relevant to agrochemical performance, including log P, aqueous solubility, and metabolic stability in plant systems. The pyrazine ring provides an electron-deficient heteroaromatic core associated with fungicidal and herbicidal activity in structurally related thiazolopyrazine derivatives [2].

Fluorescent Probe Development via π-Conjugation

The electron-deficient pyrazine moiety coupled with the thiazole sulfur atom creates a push-pull electronic system that can be extended via cross-coupling at the 4-bromo position. This molecular architecture supports the development of intramolecular charge-transfer (ICT) fluorescent dyes with tunable emission properties [3]. The bromine handle allows modular attachment of electron-donating groups to modulate Stokes shift and quantum yield.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Bromo-1,3-thiazol-2-yl)pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.